3-chloro-1-(2,4-dimethylphenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione
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Overview
Description
3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(4-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(4-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Chlorination: Introduction of the chlorine atom can be done using reagents like thionyl chloride or phosphorus pentachloride.
Substitution Reactions: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the methyl groups on the aromatic rings.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, pyrrole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, compounds like this are explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor agonists, or antagonists.
Industry
Industrially, such compounds might be used in the development of dyes, pigments, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(4-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
- 4-[(4-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Uniqueness
The presence of the chlorine atom and the specific substitution pattern on the aromatic rings make 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(4-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE unique. These structural features could influence its reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H17ClN2O2 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methylanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-4-7-14(8-5-11)21-17-16(20)18(23)22(19(17)24)15-9-6-12(2)10-13(15)3/h4-10,21H,1-3H3 |
InChI Key |
TXYUMGKLLLSYID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=C(C=C(C=C3)C)C)Cl |
Origin of Product |
United States |
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